molecular formula C6H12N2O2 B6615890 2-amino-2-(oxolan-3-yl)acetamide CAS No. 1218580-75-6

2-amino-2-(oxolan-3-yl)acetamide

Cat. No.: B6615890
CAS No.: 1218580-75-6
M. Wt: 144.17 g/mol
InChI Key: MJXBRSNXTFSIDJ-UHFFFAOYSA-N
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Description

2-Amino-2-(oxolan-3-yl)acetamide is a bicyclic acetamide derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position, with an acetamide group attached to the amino-functionalized carbon. It is commercially available as a hydrochloride salt (CAS: N/A; Ref: 3D-CHC37853) but has been listed as discontinued in some catalogs .

The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, analogous to methods used for 2-phenoxyacetamide analogues, where substituted phenols react with chloroacetamide derivatives under basic conditions . However, specific synthetic protocols for this compound remain underexplored in the provided literature.

Properties

IUPAC Name

2-amino-2-(oxolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXBRSNXTFSIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(oxolan-3-yl)acetamide typically involves the reaction of oxolane derivatives with amino compounds. One common method is the reaction of 3-hydroxyoxolane with chloroacetamide in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(oxolan-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-2-(oxolan-3-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the oxolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-amino-2-(oxolan-3-yl)acetamide and related compounds:

Compound Structure Key Features Molecular Weight Applications/Notes
This compound Acetamide with oxolane ring at C2 Rigid oxolane ring; hydrogen-bonding via NH₂ and CONH₂ ~158.18 (free base) Building block for peptidomimetics; discontinued in commercial catalogs .
Methyl 2-amino-2-(oxolan-3-yl)acetate Ester derivative (methyl group replaces NH₂ in acetamide) Increased lipophilicity; ester hydrolysis potential 159.19 Intermediate for prodrugs; CAS: 1218276-81-3 .
Ethyl 2-amino-2-(oxolan-3-yl)acetate Ethyl ester variant Enhanced solubility in organic solvents; CAS: 87439-10-9 . 173.21 Used in combinatorial chemistry; lower polarity than acetamide .
2-Chloro-N-(2-oxothiolan-3-yl)acetamide Thiophene (sulfur-containing) analog Thiolactone ring introduces sulfur-based reactivity 193.66 Potential for disulfide bond formation; CAS: 84611-22-3 .
2-Phenoxyacetamide Phenoxy group replaces oxolane Aromatic π-system enhances stacking interactions 151.16 Antimicrobial activity demonstrated in analogues .
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano and methylurea substituents Electrophilic nitrile group; unexplored toxicology . 141.13 Limited biological data; potential metabolic instability due to cyano group .

Key Observations:

Ring Substituent Effects: The oxolane ring in this compound provides conformational restraint compared to flexible alkyl chains in simpler acetamides. This rigidity may enhance binding specificity in target proteins, similar to dichlorobenzyl-substituted amino acids, where substituent position affects collagenase inhibition . Replacing oxolane with a thiophene ring (as in 2-chloro-N-(2-oxothiolan-3-yl)acetamide) introduces sulfur-mediated interactions (e.g., metal coordination) but reduces oxygen’s hydrogen-bonding capacity .

Functional Group Variations: Ester derivatives (methyl/ethyl) of the target compound exhibit higher lipophilicity, favoring membrane permeability but requiring hydrolysis for activation . The cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide introduces metabolic risks, as cyano derivatives are often pro-toxic .

Biological Relevance: While 2-phenoxyacetamide derivatives show antimicrobial activity , the oxolane-containing analog’s bioactivity remains uncharacterized. Docking studies on similar compounds (e.g., dichlorobenzyl amino acids) suggest that substituent position and hydrogen-bonding groups (e.g., acetamide’s NH₂) critically influence target binding .

Biological Activity

2-Amino-2-(oxolan-3-yl)acetamide, a compound characterized by its oxolane (tetrahydrofuran) ring, has garnered attention for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and various applications in scientific research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C6H11N2O2C_6H_{11}N_2O_2, with a molecular weight of approximately 129.16 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
  • Enzyme Interaction : It acts as a substrate for specific enzymes, influencing metabolic pathways.
  • Cellular Effects : Alters cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell growth and apoptosis .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Modulation : The compound binds to active sites on enzymes, leading to either inhibition or activation. This interaction can modulate metabolic flux within cells.
  • Cell Signaling Pathways : By influencing signaling pathways, the compound can alter gene expression, resulting in upregulation or downregulation of specific genes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity:

Bacterial Strain Inhibition Zone (mm) Comparison Drug Comparison Drug Zone (mm)
Escherichia coli10Imipenem30
Staphylococcus aureus12Ciprofloxacin25

This table illustrates the compound's potential as an antimicrobial agent compared to established antibiotics.

Enzyme Interaction Studies

The compound has been studied for its interaction with various enzymes, revealing promising results:

Enzyme IC50 Value (µM) Effect
Carbonic Anhydrase IX10.93Inhibitory
Carbonic Anhydrase II1.55Selective inhibition

These findings suggest that the compound may selectively inhibit certain enzymes involved in metabolic processes, highlighting its potential therapeutic applications .

Case Studies

  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) indicated that this compound could induce apoptosis. The treatment resulted in a significant increase in annexin V-FITC positive cells, suggesting its potential as an anticancer agent .
  • Antibacterial Efficacy : A study evaluating the antibacterial properties revealed that the compound significantly inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, demonstrating its potential for use in treating bacterial infections.

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